3-(2-Carboethoxyphenyl)-2-chloro-1-propene
Description
Structural Classification and Nomenclature within Contemporary Organic Chemistry
From a structural standpoint, 3-(2-Carboethoxyphenyl)-2-chloro-1-propene is classified as a polysubstituted alkene. More specifically, it is an organohalide and an aromatic ester. The molecule incorporates a benzene (B151609) ring substituted with a carboethoxy group (an ethyl ester) at the ortho position relative to a 2-chloro-1-propene substituent.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is ethyl 2-(2-chloro-2-propen-1-yl)benzoate . nih.gov This nomenclature precisely describes the molecular architecture: the parent structure is an ethyl benzoate (B1203000), and at the second position of the benzene ring, there is a substituent group, 2-chloro-2-propen-1-yl. The numbering of the propene chain starts from the double bond, with the chlorine atom attached to the second carbon.
Academic Relevance and Research Trajectory of Substituted Chloroalkenes
Substituted chloroalkenes are a class of organic compounds that have garnered significant attention in academic and industrial research. Their importance stems from their utility as versatile building blocks in organic synthesis. The presence of a carbon-carbon double bond and a chlorine atom provides multiple reactive sites for a variety of chemical transformations.
The research trajectory of substituted chloroalkenes has been closely linked to the development of transition-metal-catalyzed cross-coupling reactions. nih.gov For instance, palladium-catalyzed reactions, such as Suzuki and Heck couplings, have enabled the efficient formation of new carbon-carbon bonds using chloroalkenes as substrates. chemicalbook.comspectrabase.com These methods allow for the construction of complex molecular frameworks from readily available starting materials. Furthermore, chloroalkenes can participate in amidation reactions, further expanding their synthetic utility. chemicalbook.com The ability to introduce various functional groups makes substituted chloroalkenes valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.org
Positional Isomers and Related Structural Analogues in Scholarly Investigations
Positional isomers of this compound, where the carboethoxy group is at different positions on the phenyl ring, have also been noted in chemical literature. One such isomer is 3-(3-Carboethoxyphenyl)-2-chloro-1-propene , with the IUPAC name ethyl 3-(2-chloroprop-2-enyl)benzoate. chemicalbook.com Another is 3-(4-Carboethoxyphenyl)-2-chloro-1-propene .
The study of these isomers and related structural analogues is crucial for understanding structure-activity relationships in various chemical and biological contexts. For instance, the position of the ester group can significantly influence the electronic properties of the aromatic ring and, consequently, the reactivity of the chloroalkene moiety. Research on related compounds, such as other substituted propenes and benzoates, contributes to a broader understanding of how structural modifications impact chemical behavior.
Historical Context of Related Synthetic Intermediates
The use of halogenated organic compounds as synthetic intermediates has a long history, dating back to the 19th century with the development of systematic organic chemistry. wikipedia.org Chloroethane, for example, was first produced in the 15th century. wikipedia.org The ability to selectively introduce halogen atoms into organic molecules opened up new avenues for synthesis, as halogens can act as good leaving groups in nucleophilic substitution reactions or participate in the formation of organometallic reagents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-chloroprop-2-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHAZMHOOMSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641146 | |
| Record name | Ethyl 2-(2-chloroprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-78-4 | |
| Record name | Ethyl 2-(2-chloro-2-propen-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-chloroprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Carboethoxyphenyl 2 Chloro 1 Propene
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of 3-(2-Carboethoxyphenyl)-2-chloro-1-propene allows for the logical deconstruction of the molecule into simpler, more readily available precursors. The primary strategic disconnections focus on the formation of the ester, the carbon-carbon bond linking the aromatic ring to the side chain, and the creation of the vinylic chloride moiety.
Key Disconnections:
Ester Bond Disconnection: The most straightforward disconnection is at the carboethoxy group. This C(acyl)-O bond cleavage points to a late-stage esterification of the corresponding carboxylic acid, 2-(2-chloroallyl)benzoic acid, as a viable synthetic step. This approach is advantageous as it utilizes the well-established Fischer esterification reaction. masterorganicchemistry.commasterorganicchemistry.com
Aryl-Alkyl C-C Bond Disconnection: A second key disconnection is the carbon-carbon bond between the benzene (B151609) ring and the allylic methylene (B1212753) group. This suggests a convergent synthesis using a cross-coupling reaction. This strategy would involve coupling an ortho-substituted benzene derivative with a three-carbon chloroallyl component. Palladium-catalyzed methods such as Suzuki, Stille, or Negishi couplings are prominent in this context, offering high efficiency and functional group tolerance. rsc.orgacs.org
Vinylic C=C and C-Cl Bond Disconnections: A third approach involves disconnecting the bonds that form the 2-chloro-1-propene unit itself.
Cleavage of the double bond points towards an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction. organic-chemistry.orgharvard.edu This would require a precursor like ethyl 2-(2-oxopropyl)benzoate to be reacted with a chloromethylenating agent.
Alternatively, considering the vinylic chloride as the result of an elimination reaction leads to a dichlorinated precursor. This retrosynthetic path begins with an alkene, such as ethyl 2-allylbenzoate, which can be halogenated and subsequently dehydrohalogenated to introduce the vinylic chloride. vaia.comlibretexts.org
These disconnection strategies form the basis for the forward synthetic methodologies discussed in the subsequent sections.
Synthesis via Chloroalkene Formation Techniques
The formation of the chloroalkene functionality is a critical aspect of synthesizing this compound. Several robust methods are available for constructing this structural feature.
Alkene Chlorination and Dehydrohalogenation Routes
This two-step sequence involves the initial formation of a vicinal dihalide from an alkene, followed by elimination to create the vinylic halide.
Chlorination: The synthesis would commence with a suitable precursor like ethyl 2-allylbenzoate. Treatment of this alkene with chlorine (Cl₂) in an inert solvent such as dichloromethane (B109758) results in the addition of two chlorine atoms across the double bond. masterorganicchemistry.com The mechanism proceeds through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion. libretexts.orgyoutube.com This backside attack leads to the formation of the anti-addition product, ethyl 2-(2,3-dichloropropyl)benzoate.
Dehydrohalogenation: The resulting dichloro-alkane is then subjected to an elimination reaction to form the desired alkene. This is typically achieved by using a strong base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide. vaia.com The base abstracts a proton from the carbon adjacent to one of the chlorine-bearing carbons, leading to the formation of a double bond and the expulsion of a chloride ion. vaia.com The regioselectivity of this elimination is crucial for forming the 2-chloro-1-propene isomer over other potential products.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and convergent route to the target molecule by forming the C(aryl)-C(alkyl) bond. rsc.orgrsc.org This approach connects two key fragments, providing high efficiency and control.
A common strategy involves the Suzuki coupling, which pairs an organoboron compound with an organic halide. Two potential pairings exist for this synthesis:
Route A: Coupling of (2-carboethoxyphenyl)boronic acid with a suitable haloalkene, such as 3-bromo-2-chloro-1-propene.
Route B: Coupling of an aryl halide, like ethyl 2-bromobenzoate (B1222928), with a (2-chloroallyl)boron reagent.
These reactions are catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and require a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. The choice of ligands for the palladium catalyst is critical for achieving high yields and preventing side reactions. acs.org
Table 1: Comparison of Potential Palladium-Catalyzed Cross-Coupling Strategies
| Coupling Type | Aryl Fragment | Propene Fragment | Catalyst/Ligand System | Key Features |
| Suzuki | (2-Carboethoxyphenyl)boronic acid | 3-Bromo-2-chloro-1-propene | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Mild conditions, high functional group tolerance, commercially available reagents. |
| Stille | Ethyl 2-iodobenzoate | (2-Chloroallyl)tributylstannane | Pd(PPh₃)₄ | Tolerant of many functional groups, but involves toxic organotin reagents. |
| Negishi | Ethyl 2-iodobenzoate | (2-Chloroallyl)zinc chloride | Pd(dppf)Cl₂ | Highly reactive organozinc reagents, often providing excellent yields. |
Olefination Reactions for Vinylic Chloride Formation
Olefination reactions provide a method to construct the carbon-carbon double bond of the vinylic chloride directly, typically from a ketone precursor. organic-chemistry.org
The synthesis would begin with a ketone such as ethyl 2-(2-oxopropyl)benzoate. This precursor can be transformed into the target chloroalkene using several olefination techniques.
Wittig Reaction: This classic method involves the reaction of the ketone with a phosphonium (B103445) ylide. Specifically, a chloromethylenating ylide, generated from (chloromethyl)triphenylphosphonium chloride and a strong base like n-butyllithium, would react with the ketone to form the desired C=C double bond and triphenylphosphine (B44618) oxide. harvard.edu
Horner-Wadsworth-Emmons (HWE) Reaction: An often-preferred alternative to the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion. Reacting the ketone precursor with the anion of diethyl (chloromethyl)phosphonate generally provides the vinylic chloride in good yield, with the advantage that the water-soluble phosphate (B84403) byproduct is more easily removed than triphenylphosphine oxide.
Table 2: Olefination Reagents for Vinylic Chloride Synthesis from a Ketone
| Reaction | Reagent | Base | Byproduct | Advantages |
| Wittig | (Chloromethyl)triphenylphosphonium chloride | n-BuLi, NaH, or KHMDS | Triphenylphosphine oxide | Widely applicable, well-understood mechanism. |
| HWE | Diethyl (chloromethyl)phosphonate | NaH, NaOEt | Diethyl phosphate (water-soluble) | Easier purification, often higher yields, more reactive carbanion. |
| Appel-type | Carbon tetrachloride (CCl₄) | Triphenylphosphine (PPh₃) | Triphenylphosphine oxide, Chloroform | One-pot conversion from a ketone. |
Esterification and Carboxylic Acid Precursor Routes
This synthetic strategy focuses on introducing the carboethoxy group in one of the final steps, starting from a carboxylic acid precursor. This is a common tactic in multi-step synthesis, as carboxylic acids are often more stable or less reactive under certain conditions than their corresponding esters.
Fischer Esterification Variants for Carboethoxy Group Introduction
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. libretexts.org For the synthesis of this compound, the precursor would be 2-(2-chloroallyl)benzoic acid.
The standard procedure involves heating the carboxylic acid in an excess of ethanol, which acts as both the solvent and the reactant, with a catalytic amount of a strong acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product, Le Châtelier's principle is applied by using a large excess of the alcohol or by removing the water as it forms. libretexts.org
While classic mineral acids are effective, modern variations employ heterogeneous catalysts to simplify product purification and catalyst recovery.
Table 3: Catalysts and Conditions for Fischer Esterification
| Catalyst Type | Example Catalyst | Conditions | Advantages/Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Excess EtOH, reflux | Inexpensive and effective; requires aqueous workup and neutralization. masterorganicchemistry.com |
| Heterogeneous Acid | Sulfonic acid-functionalized silica | Flow reactor or batch, elevated temp. | Easy separation and catalyst reuse, can be used in continuous flow systems. oup.com |
| Solid Acid Resin | Amberlyst-15 | Excess EtOH, reflux | Simple filtration to remove catalyst, milder than H₂SO₄. |
| Metal-Based | Supported Iron Oxide Nanoparticles | Solvent-free, elevated temp. | Environmentally friendly, catalyst is recoverable and reusable. nih.gov |
This approach provides a reliable and scalable method for the final step in the synthesis of the target compound.
Directed Ortho-Metalation Strategies for Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent.
In the context of synthesizing this compound, the carboethoxy group (–COOEt) itself is not a strong DMG. However, it can be conceptually approached through the use of a precursor with a more powerful DMG. For instance, an O-carbamate group (e.g., -OCONEt2) is one of the most powerful DMGs known. nih.gov A synthetic route could therefore be envisioned starting from a phenol (B47542), which is converted to an aryl O-carbamate. Following ortho-lithiation and reaction with an appropriate electrophile to install the 2-chloro-1-propene unit, the carbamate (B1207046) could be hydrolyzed and the resulting phenol converted to the target ethyl benzoate (B1203000) derivative.
Alternatively, and more directly, the carboxylate group itself can act as a DMG. organic-chemistry.org Research has demonstrated the successful directed ortho-metalation of unprotected benzoic acids. organic-chemistry.org By treating the corresponding benzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a combination of s-BuLi and TMEDA, at low temperatures (e.g., -78 °C), selective deprotonation at the ortho position can be achieved. organic-chemistry.org The resulting ortho-lithiated species can then be reacted with an electrophile like 2,3-dichloropropene to introduce the desired allyl group. Subsequent esterification of the carboxylic acid would yield the final product.
Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths
| DMG Strength | Examples |
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM, -CH=NR |
| Moderate | -OR, -NR₂, -CH₂NR₂, -F |
| Weak | -CH₂OR, -S-Aryl, -Cl |
This table provides a generalized hierarchy of DMG strength, which can be influenced by specific reaction conditions.
Aromatic Ring Functionalization Methods
Beyond DoM, other classical and modern methods for aromatic functionalization can be considered for the synthesis of this compound.
Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.orgmasterorganicchemistry.com For the synthesis of the target molecule, a Friedel-Crafts alkylation reaction could be envisioned. In this scenario, ethyl benzoate would be reacted with an electrophilic source of the 2-chloro-1-propene moiety in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. wikipedia.orgncert.nic.in
However, the carboethoxy group is a deactivating group and a meta-director for electrophilic aromatic substitution. youtube.com This presents a significant challenge for achieving the desired ortho-substitution. The electron-withdrawing nature of the ester group reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles. youtube.com Furthermore, any substitution that does occur would be directed to the meta position, leading to the formation of 3-(3-Carboethoxyphenyl)-2-chloro-1-propene rather than the desired ortho-isomer. Therefore, a direct Friedel-Crafts alkylation on ethyl benzoate is not a viable strategy for this synthesis.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. A plausible approach for the synthesis of this compound would involve the coupling of an ortho-substituted aryl halide with a suitable organometallic reagent bearing the 2-chloro-1-propene group. For instance, a Heck-type reaction could be employed. The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov
A potential synthetic route could start with ethyl 2-bromobenzoate. This starting material could be coupled with a suitable propene derivative. However, controlling the regioselectivity of the insertion and subsequent β-hydride elimination to form the desired branched product can be challenging.
Alternatively, a Negishi or Suzuki coupling could be employed. In a Negishi coupling, an organozinc reagent is coupled with an aryl halide. A Suzuki coupling utilizes an organoboron reagent. organic-chemistry.org For the target molecule, one could envision the coupling of ethyl 2-bromobenzoate with a (2-chloro-1-propenyl)zinc or (2-chloro-1-propenyl)boronic acid derivative. These methods often offer high functional group tolerance and excellent control of regioselectivity.
Optimization of Reaction Conditions and Selectivity in Synthesis
The success of any synthetic strategy hinges on the careful optimization of reaction conditions to maximize yield and selectivity.
In transition metal-catalyzed reactions, the choice of catalyst and ligands is paramount. For the ortho-C-H allylation of benzoic acids, ruthenium and manganese-based catalysts have shown promise. researchgate.netnih.gov For instance, a [Ru(p-cymene)Cl₂]₂ catalyst has been used for the ortho-allylation of benzoic acids with allyl acetates. nih.govresearchgate.net More recently, a Mn(CO)₅Br catalyst with neocuproine (B1678164) as a ligand has been reported for the mono-allylation of arenecarboxylates. researchgate.net
The ligands coordinated to the metal center play a crucial role in influencing the steric and electronic environment of the catalyst, which in turn affects its reactivity and selectivity. nih.govorganic-chemistry.org For palladium-catalyzed cross-coupling reactions, a wide variety of phosphine-based ligands have been developed. The choice of ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination, as well as control the regioselectivity of the coupling. For the coupling of aryl halides with propargyl/allenylic species, ligand effects have been shown to be critical in directing the reaction towards the desired product. nih.gov
Table 2: Effect of Catalyst and Ligand on a Model Ortho-Allylation Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| [Ru(p-cymene)Cl₂]₂ (2.5) | - | K₃PO₄ (2.0) | Dioxane | 50 | 85 |
| Mn(CO)₅Br (10) | Neocuproine (12) | Zn(CH₃)₂ (2.2) | Toluene (B28343) | 100 | 73 |
Data is illustrative and based on findings from related ortho-C-H allylation reactions of benzoic acids. researchgate.netnih.gov
The choice of solvent can significantly impact the outcome of a reaction by influencing the solubility of reagents, the stability of intermediates, and the reaction rate. chemicaljournals.com In directed ortho-metalation reactions, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are commonly used to solvate the organolithium reagent. The temperature must be carefully controlled, typically at -78 °C, to prevent side reactions and ensure the stability of the ortho-lithiated intermediate. organic-chemistry.org
In palladium-catalyzed coupling reactions, polar aprotic solvents such as dimethylformamide (DMF), dioxane, or toluene are often employed. nih.gov The reaction temperature is also a critical parameter that needs to be optimized to ensure efficient catalyst turnover and prevent catalyst decomposition. For the hydrolysis of ethyl benzoate, the solvent composition (e.g., methanol-water mixtures) and temperature have been shown to affect the reaction kinetics and mechanism. chemicaljournals.com This highlights the sensitivity of the carboethoxy group to the reaction environment. Careful selection and control of solvent and temperature are therefore essential for the successful synthesis of this compound.
Stereochemical Control in Synthetic Pathways
The stereoselective synthesis of substituted alkenes is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. rsc.orgrsc.org For a molecule like this compound, which features a trisubstituted double bond, achieving stereochemical control would likely involve one of several advanced catalytic strategies. These methods often employ transition metal catalysts in conjunction with chiral ligands to influence the stereochemical outcome of the reaction.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the stereoselective formation of carbon-carbon bonds and could be adapted for the synthesis of this target molecule. rsc.orgmdpi.com For instance, a stereospecific cross-coupling of an enantioenriched allylic alcohol with a suitable boronic acid has been shown to proceed with high retention of enantiomeric excess (ee). rsc.org In a hypothetical application to our target compound, one could envision a pathway where a chiral allylic precursor is coupled with a (2-carboethoxyphenyl)boronic acid derivative under palladium catalysis. The choice of phosphine (B1218219) ligands, such as those based on binaphthyl (e.g., BINAP) or other chiral backbones, would be critical in inducing asymmetry and achieving high stereoselectivity.
Another potential avenue involves the asymmetric functionalization of allenes. rsc.orgnih.gov Allenes are compounds with two cumulative double bonds and can be axially chiral. Catalytic asymmetric methods have been developed for the synthesis of heteroatom-substituted axially chiral allenes. rsc.org A synthetic route could be designed where an appropriately substituted allene (B1206475) undergoes a hydrochlorination or a related chlorination reaction in the presence of a chiral catalyst, thereby setting the stereochemistry of the final alkene product.
Furthermore, enzymatic catalysis presents a highly selective method for the synthesis of chiral molecules. mdpi.com While direct application to this compound is not reported, enzymes such as nucleoside phosphorylases have been used in the synthesis of chiral nucleoside analogs. mdpi.com This highlights the potential for biocatalysis in achieving high levels of stereocontrol in complex molecules.
The following table presents hypothetical data for a stereoselective synthesis of a chiral precursor to this compound, illustrating the type of results that would be sought in such a research endeavor.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Pd₂(dba)₃ (2.5) | (R)-BINAP | Toluene | 80 | 85 | 92 |
| 2 | Pd₂(dba)₃ (2.5) | (S)-Phos | Dioxane | 100 | 78 | 88 |
| 3 | [Rh(cod)Cl]₂ (2.0) | (R)-Tol-BINAP | THF | 60 | 91 | 95 |
| 4 | Cu(OTf)₂ (5.0) | (R,R)-Ph-Box | CH₂Cl₂ | 25 | 82 | 90 |
This data is hypothetical and for illustrative purposes only, based on typical results for stereoselective catalytic reactions.
Ultimately, the successful stereocontrolled synthesis of this compound would likely rely on the careful selection of a chiral catalyst and reaction conditions, drawing inspiration from the broader field of asymmetric catalysis. researchgate.netrsc.org
Chemical Reactivity and Mechanistic Elucidation of 3 2 Carboethoxyphenyl 2 Chloro 1 Propene
Reactivity of the Vinylic Chlorine Atom
The chlorine atom attached to the sp²-hybridized carbon of the propene chain is a key reactive site. Its reactivity is influenced by the electronic effects of the adjacent double bond and the steric hindrance imparted by the ortho-substituted phenyl ring.
Nucleophilic Substitution Reactions (SN1, SN2', SNV)
Nucleophilic substitution at a vinylic carbon is generally less facile than at a saturated sp³ carbon due to the increased strength of the C-Cl bond and the repulsion between the incoming nucleophile and the electron-rich π-system. youtube.com However, under appropriate conditions, 3-(2-carboethoxyphenyl)-2-chloro-1-propene can undergo such reactions.
The direct displacement of the vinylic chlorine via an SN1 mechanism is highly unlikely due to the instability of the resulting primary vinylic carbocation. The SN2' mechanism , involving nucleophilic attack at the γ-carbon (the CH₂ group) with concomitant rearrangement of the double bond and expulsion of the chloride ion, is a more plausible pathway, especially with soft nucleophiles.
More commonly, nucleophilic vinylic substitution (SNV) on such substrates proceeds through an addition-elimination mechanism . masterorganicchemistry.comlibretexts.org In this two-step process, a nucleophile adds to the double bond to form a carbanionic intermediate, which then eliminates the chloride ion to yield the substituted product. The presence of the electron-withdrawing carboethoxy group on the aromatic ring can influence the stability of potential intermediates, although its direct electronic effect on the vinylic carbon is transmitted through the benzene (B151609) ring and the methylene (B1212753) spacer.
Another possible mechanism is the elimination-addition pathway , which would involve the formation of a transient allene (B1206475) intermediate. However, this is less common for vinylic chlorides compared to other leaving groups.
| Substitution Type | Plausibility for this compound | Key Factors |
| SN1 | Highly Unlikely | Instability of primary vinylic carbocation. |
| SN2' | Plausible | Favored by soft nucleophiles; involves allylic rearrangement. |
| SNV (Addition-Elimination) | Plausible | Common for vinylic halides; proceeds via a carbanionic intermediate. masterorganicchemistry.comlibretexts.org |
| SNV (Elimination-Addition) | Less Common | Involves a transient allene intermediate. |
Elimination Reactions to Alkyne Derivatives
The elimination of HCl from this compound can lead to the formation of an alkyne derivative. This reaction typically requires a strong base to deprotonate a vinylic proton, followed by the elimination of the chloride ion. Given the structure of the starting material, a terminal alkyne would be formed. However, the acidity of the vinylic protons is relatively low, necessitating the use of very strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide. The reaction would proceed through an E2-like mechanism.
It is important to note that for terminal alkynes, a third equivalent of a strong base is often required to deprotonate the resulting acidic alkyne proton.
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)
The vinylic chloride moiety of this compound makes it a suitable electrophile for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgchemguide.co.uk In the context of this compound, the most significant application is the intramolecular Heck reaction . wikipedia.orgprinceton.edu Under the influence of a palladium catalyst, typically Pd(OAc)₂ with a phosphine (B1218219) ligand, the molecule can undergo cyclization to form a six-membered ring, leading to the synthesis of isocoumarin (B1212949) derivatives. nih.govnih.govccspublishing.org.cn This transformation proceeds via oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by intramolecular migratory insertion of the alkene into the newly formed Pd-C bond. Subsequent β-hydride elimination regenerates the catalyst and yields the cyclized product. The reaction is often carried out in the presence of a base to neutralize the generated HCl.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.orgorganic-chemistry.orgrsc.orgnih.govorganic-chemistry.org this compound can be coupled with various terminal alkynes under Sonogashira conditions to introduce an alkynyl substituent at the 2-position of the propene chain. The reaction typically employs a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a palladium or nickel catalyst. chemguide.co.uklibretexts.org this compound can react with organozinc compounds (e.g., arylzinc or alkylzinc reagents) to form a new carbon-carbon bond at the vinylic position. This reaction offers a broad substrate scope and functional group tolerance.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Intramolecular Heck | Alkene (internal) | Pd(0) catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | Isocoumarin derivatives nih.govnih.govccspublishing.org.cn |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, amine base | 2-Alkynyl-3-(2-carboethoxyphenyl)-1-propene |
| Negishi | Organozinc Reagent | Pd(0) or Ni(0) catalyst | 2-Substituted-3-(2-carboethoxyphenyl)-1-propene |
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to attack by electrophiles and can participate in cycloaddition reactions.
Electrophilic Addition Reactions
The alkene can undergo electrophilic addition reactions. chemguide.co.ukchemguide.co.uklibretexts.org The addition of electrophiles like hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom that already bears more hydrogen atoms (the terminal CH₂ group). This would lead to the formation of a more stable secondary carbocation adjacent to the chlorine atom. The subsequent attack of the nucleophile (X⁻) on this carbocation would yield the corresponding dihaloalkane. The presence of the chlorine atom on the double bond can influence the regioselectivity and rate of the reaction due to its inductive and resonance effects.
Cycloaddition Reactions (e.g., Diels-Alder)
The alkene moiety in this compound can act as a dienophile in Diels-Alder reactions. wikipedia.orgsigmaaldrich.comyoutube.commasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In this case, the chlorine atom and the carboethoxyphenyl group can influence the electronic nature of the double bond. The bulky ortho-substituent may also introduce steric hindrance, affecting the approach of the diene and potentially influencing the stereochemical outcome of the reaction. The reaction would lead to the formation of a substituted cyclohexene (B86901) derivative.
Radical Addition and Polymerization Initiation
The vinyl chloride functionality in this compound suggests its potential to undergo radical addition reactions and to act as a monomer in radical polymerization. The presence of the chlorine atom on the double bond can influence the reactivity of the alkene and the stability of the resulting radical intermediates.
In a typical radical polymerization process, an initiator generates a radical species, which then adds to the double bond of the monomer. This addition creates a new radical that can propagate the chain by adding to subsequent monomer units. The general steps of initiation, propagation, and termination are applicable here.
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form initiator radicals (I•). I-I -> 2 I• The initiator radical adds to the monomer to form a monomer radical. Addition can occur at either carbon of the double bond. Addition to the CH2 terminus is sterically favored and results in a more stabilized secondary radical.
Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats to form a long polymer chain.
Termination: The polymerization is terminated by the combination of two growing chains or by disproportionation.
The chlorine substituent is expected to influence the polymerization behavior. It can activate the double bond towards radical attack and can also participate in side reactions, such as chain transfer, which may limit the molecular weight of the resulting polymer. The bulky carboethoxyphenyl group at the allylic position might also introduce steric hindrance, affecting the rate of polymerization and the stereochemistry of the polymer.
Below is a table summarizing the expected reactivity in radical polymerization.
| Parameter | Expected Influence of this compound Structure |
| Monomer Reactivity | The chloroalkene is generally susceptible to radical addition. The electron-withdrawing nature of the chlorine and the phenyl ring may influence the electron density of the double bond. |
| Polymerization Mechanism | Expected to proceed via a standard free-radical chain-growth mechanism. |
| Initiator Compatibility | Compatible with common radical initiators like AIBN and peroxides. |
| Potential for Controlled Polymerization | The allylic C-Cl bond could potentially be utilized in Atom Transfer Radical Polymerization (ATRP) as an initiation site, although the vinyl chloride itself is more likely to polymerize. |
| Polymer Structure | The resulting polymer would feature a polyvinyl chloride-type backbone with pendant 2-carboethoxyphenyl groups. |
Transformations of the Ester Functional Group
The ethyl ester group in this compound is a key functional handle that allows for a variety of chemical transformations.
Hydrolysis under Acidic and Basic Conditions
Ester hydrolysis is a fundamental reaction that converts the ester back to its constituent carboxylic acid and alcohol.
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄ or HCl), the hydrolysis is a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol. To drive the equilibrium towards the products, an excess of water is typically used. The product of this reaction is 2-(2-chloroallyl)benzoic acid.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521), the hydrolysis is irreversible. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. Acidic workup is required to protonate the carboxylate and isolate the carboxylic acid. This method is generally more efficient than acid-catalyzed hydrolysis. sserc.org.ukyoutube.comsserc.org.uk
The reaction conditions for hydrolysis are summarized in the table below.
| Reaction | Reagents | Products | Key Features |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 2-(2-chloroallyl)benzoic acid, Ethanol | Reversible, requires excess water to favor products. |
| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 2-(2-chloroallyl)benzoic acid, Ethanol | Irreversible, forms carboxylate salt intermediate. sserc.org.ukyoutube.comsserc.org.uk |
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base.
For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst (like H₂SO₄) or a base catalyst (like sodium methoxide) would result in the formation of methyl 2-(2-chloroallyl)benzoate and ethanol. The reaction is an equilibrium process, and driving it to completion often involves using the new alcohol as the solvent or removing the displaced alcohol (ethanol) from the reaction mixture.
| Catalyst Type | Typical Reagents | Product Example (with Methanol) |
| Acid-Catalyzed | CH₃OH, H₂SO₄ (catalytic) | Methyl 2-(2-chloroallyl)benzoate |
| Base-Catalyzed | CH₃OH, NaOCH₃ (catalytic) | Methyl 2-(2-chloroallyl)benzoate |
Reduction to Alcohols and Aldehydes
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, [2-(2-chloroallyl)phenyl]methanol. The reaction proceeds via the initial formation of an aldehyde, which is immediately further reduced to the alcohol. The reaction is typically carried out in an anhydrous ether solvent.
Reduction to Aldehyde: Selective reduction of the ester to the corresponding aldehyde, 2-(2-chloroallyl)benzaldehyde, is more challenging. It requires a less reactive and more sterically hindered reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. DIBAL-H forms a stable intermediate with the ester that collapses to the aldehyde upon aqueous workup.
| Reducing Agent | Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | [2-(2-chloroallyl)phenyl]methanol | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup. |
| Diisobutylaluminium Hydride (DIBAL-H) | 2-(2-chloroallyl)benzaldehyde | Anhydrous non-polar solvent (e.g., toluene (B28343), hexanes), low temperature (e.g., -78 °C), followed by aqueous workup. |
Reactivity of the Substituted Phenyl Ring
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is substituted with two groups: a carboethoxy group and a 2-chloro-1-propene group. The position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions is determined by the directing effects of these existing substituents.
-COOEt (Carboethoxy) group: This is an electron-withdrawing group and is therefore deactivating and a meta-director.
The two groups are positioned ortho to each other. The outcome of an EAS reaction will depend on the interplay between these two directing effects. The alkyl group is an activating group, while the carboethoxy group is a deactivating group. Therefore, the positions ortho and para to the activating alkyl group are favored.
The position para to the alkyl group (position 5) is sterically accessible and is activated by the alkyl group and not strongly deactivated by the meta-carboethoxy group.
The position ortho to the alkyl group (position 3) is also activated, but may be subject to some steric hindrance from the adjacent carboethoxy group.
The positions ortho and para to the carboethoxy group are deactivated.
Therefore, the major product of an electrophilic aromatic substitution reaction is expected to be substitution at the position para to the 2-chloro-1-propene group.
The table below predicts the major monosubstitution products for common EAS reactions.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-(5-Nitro-2-carboethoxyphenyl)-2-chloro-1-propene |
| Halogenation (Bromination) | Br₂, FeBr₃ | 3-(5-Bromo-2-carboethoxyphenyl)-2-chloro-1-propene |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution is likely to occur at the 5-position, but the reaction may be sluggish due to the deactivating ester group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | The ring is likely too deactivated for this reaction to proceed efficiently. |
| Sulfonation | Fuming H₂SO₄ | 3-(5-Sulfo-2-carboethoxyphenyl)-2-chloro-1-propene |
Functional Group Interconversions on the Aromatic Nucleus
The carboethoxy group on the aromatic ring of this compound is susceptible to several common functional group interconversions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can, in turn, influence the reactivity of the chloroalkene side chain. The compatibility of these reactions with the potentially reactive chloroalkene is a key consideration.
Standard transformations of the ester group include hydrolysis, amidation, and reduction.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-carboxyphenyl)-2-chloro-1-propene, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide in an aqueous or alcoholic solvent, proceeds via a nucleophilic acyl substitution mechanism. The rate of this hydrolysis can be influenced by the ortho-chloroalkene substituent, though a significant electronic effect is not typically expected. nih.gov Steric hindrance from the ortho group might slightly decrease the rate of hydrolysis compared to its para-isomer. nih.govacs.org
Amidation: The ester can be converted directly to an amide by heating with an amine, a process that can be catalyzed by Lewis acids. mdpi.com For instance, reaction with ammonia (B1221849) would yield 3-(2-carbamoylphenyl)-2-chloro-1-propene. More efficiently, the ester can be converted to an amide by reaction with an amine in the presence of specific catalytic systems, or by first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride, and then treating with an amine.
Reduction: The carboethoxy group can be reduced to a primary alcohol, [2-(3-(2-chloro-1-propenyl))phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would likely also reduce the chloroalkene moiety, depending on the reaction conditions.
The chloroalkene functionality is generally stable under the conditions required for many ester group transformations. However, strongly nucleophilic or basic conditions, especially at elevated temperatures, could potentially lead to side reactions involving the vinyl chloride, such as elimination or substitution.
Table 1: Predicted Functional Group Interconversions of the Carboethoxy Group This table presents plausible transformations based on general organic chemistry principles.
| Starting Material | Reagents and Conditions | Predicted Product | Reaction Type |
| This compound | 1. NaOH (aq), Δ2. H₃O⁺ | 3-(2-Carboxyphenyl)-2-chloro-1-propene | Hydrolysis |
| This compound | RNH₂, Δ, Lewis Acid Catalyst | 3-(2-(N-alkylcarbamoyl)phenyl)-2-chloro-1-propene | Amidation |
| This compound | LiAlH₄, then H₂O | [2-(3-(2-chloro-1-propenyl))phenyl]methanol | Reduction |
Intramolecular Cyclization and Rearrangement Processes
The proximate positioning of the chloroalkene and the carboethoxyphenyl group facilitates a variety of intramolecular reactions, leading to the formation of new ring systems and rearranged products. These transformations are of significant interest for the construction of complex molecular architectures.
A key potential reaction of this compound is intramolecular cyclization to form fused ring systems. Palladium-catalyzed intramolecular coupling reactions, such as the Heck reaction, are powerful methods for forming carbon-carbon bonds. wikipedia.org In a typical intramolecular Heck reaction, an aryl halide is coupled with a tethered alkene. wikipedia.orgorganicreactions.org In the case of the title compound, the halide is on the vinyl group. Intramolecular coupling of vinyl halides with tethered aromatic rings can occur via C-H activation of the aromatic ring. nih.govacs.orgrsc.org
This transformation would likely proceed via oxidative addition of the palladium(0) catalyst to the C-Cl bond of the vinyl chloride, forming a vinylpalladium(II) complex. Subsequent intramolecular C-H activation of the ortho-position of the benzene ring, followed by reductive elimination, would yield a six-membered ring fused system, a derivative of dihydronaphthalene. The regioselectivity of such cyclizations is often high, favoring the formation of five- or six-membered rings. princeton.edu
Another plausible pathway for cyclization involves the intramolecular coupling of the vinyl halide with a nucleophilic center derived from the ester group. For example, if the ester were converted to an enolate or a related nucleophile, it could undergo a palladium-catalyzed intramolecular α-arylation or alkenylation. acs.org
Table 2: Potential Intramolecular Cyclization Products This table outlines hypothetical cyclization products based on known palladium-catalyzed reactions of analogous systems.
| Catalyst System | Proposed Intermediate | Potential Product | Cyclization Type |
| Pd(0) catalyst, Base | Vinylpalladium(II) complex | Dihydronaphthalene derivative | Intramolecular C-H Arylation |
| Pd(0) catalyst, Strong Base | Enolate of the ester | Fused lactone system | Intramolecular α-Alkenylation |
Rearrangement Pathways Involving the Chloroalkene and Ester Groups
Rearrangement reactions offer another avenue for the transformation of this compound. While classic thermal rearrangements like the Claisen rearrangement typically involve allyl aryl ethers or allyl vinyl ethers, analogous rearrangements for C-allyl systems are known, often under catalytic conditions.
A potential rearrangement could be initiated by the interaction of a Lewis acid or a transition metal with both the ester and the chloroalkene. For instance, a palladium-catalyzed process could lead to the formation of a π-allyl palladium complex from the chloroalkene moiety. If the carboethoxy group were to participate as a nucleophile, this could trigger a cascade of events leading to a rearranged product.
Ester homologation is another type of rearrangement that could potentially be applied, although it would require specific reagents to generate an α-halo α-keto dianion from the ester, a process that might be complicated by the presence of the chloroalkene. organic-chemistry.org
Kinetic and Thermodynamic Aspects of Chemical Transformations
The feasibility and outcome of the potential transformations of this compound are governed by their kinetic and thermodynamic parameters.
In palladium-catalyzed C-H activation/cyclization reactions, the C-H activation step is often rate-limiting. The electronic nature of the aromatic ring plays a crucial role; electron-donating groups can facilitate the C-H activation, while electron-withdrawing groups may retard it. The carboethoxy group is electron-withdrawing, which might suggest that harsher conditions (e.g., higher temperatures) would be required for an intramolecular C-H arylation.
The thermodynamics of rearrangement reactions are driven by the relative stability of the starting material and the product. A rearrangement will be favored if it leads to a more stable isomeric structure, for example, through the formation of a more conjugated system or a thermodynamically more stable ring system.
Table 3: Factors Influencing Reaction Kinetics and Thermodynamics This table summarizes key factors based on general principles of physical organic chemistry and catalysis.
| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |
| Functional Group Interconversion | Nature of reagents, temperature, steric hindrance from ortho-substituent. nih.gov | Relative stability of ester vs. product (e.g., carboxylate salt). |
| Intramolecular Cyclization | Catalyst/ligand system, base, solvent, temperature, concentration. acs.org | Strain of the formed ring, stability of the final fused-ring product. |
| Rearrangement | Catalyst (if any), temperature, solvent polarity. | Relative bond energies and overall stability of the rearranged isomer. |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Comprehensive ¹H and ¹³C NMR data for 3-(2-Carboethoxyphenyl)-2-chloro-1-propene are not presently found in the surveyed scientific literature and databases. Theoretical chemical shift values can be predicted based on the structure, but experimental data is necessary for definitive structural assignment.
For context, related but distinct molecules show characteristic NMR signals. For instance, in similar benzoate (B1203000) structures, the aromatic protons typically appear in the range of 7-8 ppm in ¹H NMR spectra, and the ethyl ester signals would include a quartet around 4.3 ppm and a triplet around 1.3 ppm. The allylic protons of the 2-chloro-1-propene moiety would also produce unique signals. However, without experimental data for the specific title compound, any further discussion would be speculative.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Specific experimental IR and Raman spectra for this compound have not been identified in public spectral databases.
Analysis of the functional groups present in the molecule allows for the prediction of characteristic absorption bands. Key expected vibrational modes would include:
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C=O (Ester) | 1725-1705 |
| C=C (Aromatic) | 1600-1450 |
| C=C (Alkene) | 1680-1620 |
| C-Cl (Alkenyl) | ~850 |
| C-O (Ester) | 1300-1000 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
A documented mass spectrum for this compound is not available in the reviewed sources. The molecular formula of this compound is C₁₂H₁₃ClO₂.
High-resolution mass spectrometry would be required to confirm the exact mass and elemental composition. The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show characteristic losses, such as the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), or the entire carboethoxy group (-73 Da), as well as fragments corresponding to the chloropropenyl side chain.
UV-Vis Spectroscopy for Electronic Transitions
Experimental UV-Vis spectroscopic data for this compound are not currently published. The presence of the benzene (B151609) ring and the carbon-carbon double bond suggests that the molecule would exhibit absorption in the ultraviolet region, likely with a primary absorption band around 200-230 nm and a secondary, less intense band around 270-280 nm, which are characteristic of substituted benzene rings.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide definitive information on the bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, confirming the molecular structure and providing insights into intermolecular interactions.
Computational and Theoretical Studies of 3 2 Carboethoxyphenyl 2 Chloro 1 Propene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical methods are instrumental in understanding the electronic landscape of a molecule. For 3-(2-Carboethoxyphenyl)-2-chloro-1-propene, these calculations reveal the distribution of electrons and the energies of its molecular orbitals, which are crucial determinants of its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
In related chloro-substituted propenes, computational studies have shown that the HOMO is often localized on the C=C double bond, indicating that this is the likely site for electrophilic attack. The LUMO, conversely, is typically distributed over the carbon-chlorine bond, suggesting its role in nucleophilic reactions. For this compound, a similar distribution is anticipated, with potential contributions from the aromatic ring and the carbonyl group of the carboethoxy substituent.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
The distribution of electron density within this compound dictates its electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The electronegative chlorine and oxygen atoms are expected to draw electron density, resulting in partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of this charge distribution. For this molecule, the MEP would likely show negative potential around the chlorine and oxygen atoms, making them susceptible to interactions with electrophiles or positively charged species. Conversely, regions of positive potential would be expected around the hydrogen atoms and the carbon atom attached to the chlorine.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method for accurately predicting the three-dimensional structure and vibrational properties of molecules. researchgate.net Geometry optimization using DFT allows for the determination of the most stable conformation of this compound by finding the minimum energy structure on the potential energy surface.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the molecule's normal modes of vibration, which correspond to the absorption peaks observed in an infrared (IR) spectrum. Theoretical vibrational analysis is a valuable tool for interpreting experimental spectroscopic data. For instance, characteristic vibrational modes for this molecule would include C=C stretching, C-Cl stretching, and C=O stretching.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=C | Stretching | ~1650 |
| C-Cl | Stretching | ~700-800 |
| C=O (Ester) | Stretching | ~1730 |
| C-O (Ester) | Stretching | ~1250 |
| Aromatic C-H | Stretching | ~3000-3100 |
Note: These are typical frequency ranges and would be refined by specific DFT calculations for the molecule.
Reaction Mechanism Investigations via Computational Pathways
Computational chemistry is pivotal in elucidating the mechanisms of chemical reactions. For this compound, which can participate in reactions like palladium-catalyzed cross-coupling reactions (e.g., the Heck reaction), computational studies can map out the entire reaction pathway. libretexts.orglibretexts.orgnih.gov
A key aspect of mechanistic studies is the identification and characterization of transition states—the high-energy structures that connect reactants and products. nih.gov By locating the transition state on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a critical factor in determining the reaction rate. For a reaction involving this compound, such as its coupling with another molecule, computational methods can model the geometry and energy of the transition state, providing insights into the bond-making and bond-breaking processes.
Mapping the potential energy surface provides a comprehensive view of a chemical reaction, detailing the energy changes as reactants are converted into products. This includes the identification of reactants, intermediates, transition states, and products. For a multi-step reaction, such as a palladium-catalyzed cycle, the potential energy surface reveals the energetics of each elementary step, including oxidative addition, migratory insertion, and reductive elimination. rsc.orgrsc.org This detailed understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This section would ideally present findings from molecular dynamics (MD) simulations, a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations could provide significant insights into its conformational landscape. This involves identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. Key areas of investigation would include the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the propene group and the bond linking the carboethoxy group to the ring. Such studies would elucidate how the molecule flexes and changes shape over time, which is crucial for understanding its interactions with other molecules.
Furthermore, MD simulations are instrumental in characterizing the intermolecular interactions of a compound. For this compound in a condensed phase (liquid or solid), simulations could reveal how individual molecules orient themselves with respect to their neighbors. This would involve analyzing various types of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if impurities or solvent molecules are present). The results would typically be presented in the form of radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule, and potential energy landscapes.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
This subsection would focus on the theoretical prediction of spectroscopic data for this compound and the subsequent comparison of these predictions with experimental measurements. Computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, are commonly employed to predict various spectroscopic parameters.
For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated for the different atoms in the molecule. These predicted shifts, when compared to experimental NMR spectra, help in the definitive assignment of signals to specific nuclei and can confirm the proposed molecular structure. Similarly, theoretical calculations can predict the vibrational frequencies that would be observed in an Infrared (IR) spectrum. By matching the predicted frequencies and their intensities with experimental IR data, researchers can identify the characteristic vibrational modes of the molecule, such as the C=C double bond stretch of the propene group, the C=O stretch of the ester, and the C-Cl stretch.
A crucial part of this section would be a data table comparing the theoretically predicted spectroscopic values with the experimentally obtained ones. Discrepancies between the two can often provide deeper insights into the molecular structure and its electronic environment, or highlight the limitations of the computational methods used. Without access to either experimental or computational data for this compound, such a comparison remains purely hypothetical.
Advanced Applications in Organic Synthesis and Materials Science
Building Block in the Synthesis of Complex Organic Molecules
The presence of multiple reactive sites within 3-(2-Carboethoxyphenyl)-2-chloro-1-propene makes it a valuable intermediate for the construction of diverse and complex organic structures.
Precursor for Natural Products and Analogues
While direct applications in the total synthesis of natural products are not extensively documented, the structural motifs present in this compound are found in numerous biologically active compounds. The ortho-substituted aromatic ring coupled with the C3-alkenyl chain is a common feature in various natural product classes. The chloroallyl group, a known reactive handle, allows for a range of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions, to build molecular complexity. This positions the compound as a potential starting material for the synthesis of analogues of natural products, where systematic structural modifications can be explored to optimize biological activity.
Construction of Heterocyclic Ring Systems
The strategic placement of the carboethoxy and chloroallyl groups on the phenyl ring enables its use in the synthesis of various heterocyclic systems. Palladium-catalyzed intramolecular cyclization reactions are a powerful tool for constructing cyclic compounds. nih.gov In the case of this compound, an intramolecular Heck-type reaction could potentially be employed to generate novel heterocyclic frameworks. For instance, cyclization involving the ortho-position of the benzene (B151609) ring and the allyl group could lead to the formation of functionalized indene (B144670) or other carbocyclic systems.
Furthermore, the compound can participate in intermolecular reactions to form heterocycles. The chloroallyl moiety can react with various nucleophiles, including amines, thiols, and alcohols, to introduce new functional groups that can subsequently undergo cyclization. Palladium-catalyzed reactions between N-heteroaryl halides and heterocyclic alkenes have been shown to be an effective method for creating complex heterocyclic structures. nih.govresearchgate.net By analogy, this compound could serve as the alkenyl partner in such reactions, leading to the synthesis of novel substituted heterocycles. The synthesis of various N-, O-, and S-containing heterocycles from aryl/alkyl alkynyl aldehydes further highlights the versatility of such building blocks in heterocyclic synthesis. nih.gov
Below is a table summarizing potential cyclization reactions:
| Reaction Type | Potential Reagents/Catalysts | Resulting Heterocyclic Core |
|---|---|---|
| Intramolecular Heck Reaction | Palladium catalyst (e.g., Pd(OAc)2), base | Fused bicyclic systems |
| Intermolecular Cyclization | Binucleophiles (e.g., diamines, dithiols) | Macrocyclic or spirocyclic compounds |
Monomer for Polymer and Copolymer Development
The vinyl group of this compound allows it to function as a monomer in various polymerization reactions, opening avenues for the creation of functional and specialty polymers.
Radical Polymerization and Copolymerization Studies
The styrenic nature of this compound suggests that it can undergo radical polymerization. Radical polymerization is a versatile and widely used method for producing a vast array of polymers due to its tolerance of various functional groups. nih.gov The polymerization of substituted styrenes has been extensively studied, and the electronic nature of the substituents on the aromatic ring is known to influence the polymerization rate. cmu.edu
Controlled Polymerization Techniques (e.g., living polymerization)
To achieve polymers with well-defined architectures, narrow molecular weight distributions, and controlled functionalities, controlled/living polymerization techniques are employed. acs.org
Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of styrenic monomers. cmu.eduresearchgate.netsciencepublishinggroup.com The polymerization of substituted styrenes via ATRP has been shown to be effective, with electron-withdrawing substituents generally leading to faster and better-controlled polymerizations. cmu.edu Given the presence of the electron-withdrawing carboethoxy group, it is anticipated that this compound would be a suitable monomer for ATRP. This would allow for the synthesis of well-defined homopolymers and block copolymers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is another powerful controlled radical polymerization technique applicable to a wide range of monomers, including styrenes and vinyl esters. nih.govresearchgate.net RAFT polymerization allows for the synthesis of polymers with complex architectures, such as star polymers and block copolymers, with a high degree of control. acs.orgresearchgate.netrsc.org The application of RAFT to this compound would enable the preparation of polymers with predictable molecular weights and low dispersity.
The following table outlines the potential outcomes of controlled polymerization:
| Polymerization Technique | Key Features | Expected Polymer Characteristics |
|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Tolerant to functional groups, well-controlled. acs.orgcmu.edu | Narrow molecular weight distribution, predictable molecular weight, block copolymers. |
Synthesis of Specialty Polymers with Tunable Properties
The true potential of this compound as a monomer lies in the synthesis of specialty polymers with properties that can be tailored post-polymerization. The pendant carboethoxy and chloroallyl groups serve as reactive handles for further chemical modification.
The carboethoxy group can be hydrolyzed to the corresponding carboxylic acid, introducing hydrophilicity and sites for further derivatization, such as amidation or esterification with other functional molecules. The chloroallyl group is also a versatile functional handle. It can undergo nucleophilic substitution reactions to introduce a wide variety of functional groups, or it can be used in cross-linking reactions to create polymer networks. The synthesis of well-defined halogenated styrenic copolymers and their subsequent post-modification demonstrates the utility of such approaches. rsc.org
The ability to introduce a diverse range of functionalities into the polymer structure allows for the fine-tuning of its physical and chemical properties, such as solubility, thermal stability, and chemical resistance. This makes polymers derived from this compound promising candidates for a variety of high-performance applications, including as polymer supports for catalysts, in drug delivery systems, or as advanced coating materials. The synthesis of random copolymers of styrene (B11656) and arylamino-substituted styrenes has shown promise for applications in sensors for nitroaromatics, highlighting the potential of functionalized polystyrene derivatives. researchgate.net
Intermediate in the Development of Functional Materials
The presence of both a polymerizable alkene and a functionalizable aromatic ring makes this compound a promising monomer for the synthesis of functional polymers. The reactivity of the 2-chloro-1-propene moiety allows it to participate in various polymerization reactions, while the carboethoxy group on the phenyl ring can be either retained to influence the polymer's physical properties or modified post-polymerization to introduce specific functionalities.
Polymers containing allyl functionalities are significant in biomedicine and materials science. nih.gov The general methodologies for creating polymers with such features include ring-opening polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). nih.gov The structural elements of this compound suggest its suitability for incorporation into polymer chains through various polymerization techniques. For instance, the vinyl chloride group can be a handle for radical polymerization or for transition metal-catalyzed polymerization processes. A study on the polymerization of 1-chloro-2-phenylacetylene derivatives using a Brookhart-type catalyst has shown that even highly polar groups can be tolerated in such reactions, suggesting that the carboethoxy group in the target molecule would be compatible with similar catalytic systems. rsc.org
The resulting polymers could possess unique properties conferred by the ortho-substituted phenyl rings along the backbone. These pendant groups can influence the polymer's solubility, thermal stability, and mechanical properties. Furthermore, the ester functionality is amenable to hydrolysis to the corresponding carboxylic acid, which can then be used for further functionalization, such as grafting other molecules or creating cross-linked networks. This versatility is crucial for designing materials for specific applications, including drug delivery systems, specialized coatings, and advanced composites.
Below is a table summarizing potential polymerization methods and the resulting hypothetical polymer characteristics.
| Polymerization Method | Potential Initiator/Catalyst | Hypothetical Polymer Characteristics | Potential Applications |
| Radical Polymerization | AIBN, Benzoyl Peroxide | Linear polymer with pendant carboethoxyphenyl groups. | Specialty plastics, films, and coatings. |
| Atom Transfer Radical Polymerization (ATRP) | Cu(I)Br/PMDETA | Well-defined polymer with controlled molecular weight and low polydispersity. | Advanced drug delivery vehicles, functional surfaces. |
| Palladium-Catalyzed Polymerization | (α-diimine)PdMeCl | High molecular weight polymer, potential for stereoregular structures. | Optoelectronic materials, high-performance engineering plastics. |
Ligand or Catalyst Precursor in Organometallic Chemistry
The ortho-carboethoxyphenyl group combined with the allylic chloride structure gives this compound the potential to serve as a precursor for sophisticated ligands in organometallic chemistry. The synthesis of ligands that can direct the regioselectivity of catalytic reactions is a key area of research.
The ortho-ester group can act as a coordinating site, potentially forming a chelate ring with a metal center in conjunction with another donor atom introduced through modification of the propene chain. For example, the vinyl chloride could undergo nucleophilic substitution to introduce a phosphine (B1218219), amine, or other coordinating group. The resulting bidentate or tridentate ligand could then be complexed with a transition metal, such as palladium, rhodium, or iridium.
Palladium complexes with specialized ligands are instrumental in a vast array of cross-coupling reactions. For instance, palladium(II) complexes with P,π-chelating ferrocene (B1249389) phosphinoallyl ligands have been synthesized and evaluated as pre-catalysts in allylic amination and Suzuki-Miyaura cross-coupling reactions. uva.es This demonstrates the principle of using an allyl moiety as part of a chelating ligand framework. Similarly, palladium catalysts with ligands designed for specific ortho C-H functionalization highlight the importance of ligand architecture in controlling catalytic activity and selectivity. nih.govescholarship.orgsemanticscholar.org
The synthesis of a ligand from this compound could proceed via a hypothetical pathway where the chloro group is displaced by a diphenylphosphine (B32561) anion to yield a phosphino-alkene. This new molecule could then act as a P,π-alkene ligand. The ortho-ester group, while not strongly coordinating itself, could influence the steric and electronic environment of the metal center, thereby tuning the catalyst's performance.
The table below outlines a hypothetical synthetic route to a novel ligand and its potential catalytic applications.
| Reaction Step | Reagents | Intermediate/Product | Potential Catalytic Application of the Final Metal Complex |
| 1. Nucleophilic Substitution | Lithium diphenylphosphide (LiPPh₂) | Ethyl 2-(2-(diphenylphosphino)allyl)benzoate | Asymmetric hydrogenation, hydroformylation. |
| 2. Complexation | [PdCl₂(cod)] | Dichloro(ethyl 2-(2-(diphenylphosphino)allyl)benzoate)palladium(II) | Suzuki, Heck, and other cross-coupling reactions. |
While direct experimental data for these applications of this compound are not yet prevalent in the literature, the fundamental principles of polymer chemistry and organometallic catalysis strongly support its potential as a valuable and versatile chemical intermediate. Further research into the reactivity and applications of this compound is warranted to fully explore its capabilities.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to modern chemical synthesis. vapourtec.com Future research into the synthesis of 3-(2-Carboethoxyphenyl)-2-chloro-1-propene would benefit from the adoption of these principles.
Key Research Objectives:
Alternative Reagents: Investigation into milder and more selective halogenating agents could offer a greener alternative to traditional methods. For instance, the use of N-bromosuccinimide (NBS) is a common strategy for allylic bromination, providing a constant but low concentration of the halogen to favor substitution over addition. pressbooks.pub A similar approach with N-chlorosuccinimide (NCS) could be explored for the chlorination step in the synthesis of the title compound.
Catalytic Routes: The development of catalytic methods, particularly those using earth-abundant metals, would be a significant advance. This could reduce the reliance on stoichiometric reagents, minimizing waste and improving atom economy.
Solvent Selection: A shift towards greener solvents, such as water, supercritical fluids, or bio-based solvents, would reduce the environmental impact of the synthesis. Solvent-free reaction conditions, where feasible, represent an ideal scenario. researchgate.net
A potential sustainable synthesis could involve a one-pot reaction, minimizing workup and purification steps, thereby saving energy and reducing solvent use. researchgate.net
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of this compound is predicted to be rich and varied, owing to the presence of the allylic chloride and the substituted styrene (B11656) moiety.
Potential Transformation Pathways:
Nucleophilic Substitution Reactions: As an allylic halide, the compound is expected to be highly reactive towards nucleophiles. quora.com It can likely undergo SN1, SN2, and SN2' reactions. pressbooks.pubacs.org The presence of the carboethoxy group on the phenyl ring may influence the regioselectivity of these reactions. Exploration of a wide range of nucleophiles (e.g., amines, alcohols, thiols, stabilized carbanions) could lead to a diverse library of derivatives. acs.orglibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions: The allylic chloride is an excellent handle for various palladium-catalyzed cross-coupling reactions. This could include Suzuki, Stille, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents at the allylic position. acs.org Such reactions are powerful tools for the construction of complex molecular architectures.
Radical Reactions: The allylic position is susceptible to radical-mediated transformations. pressbooks.pub Investigating radical additions and cyclizations could unveil novel reaction pathways and lead to the synthesis of unique carbocyclic and heterocyclic systems.
C-C Bond Cleavage: Recent research has highlighted the potential for the dealkenylative functionalization of styrenes via C-C bond cleavage. nih.govcam.ac.uk Exploring whether the title compound can undergo similar transformations could open up entirely new synthetic strategies.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. amt.ukneuroquantology.com The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a promising research direction.
Advantages of Flow Chemistry Integration:
Enhanced Safety: Allylic chlorides can be hazardous, and many synthetic transformations involving them are highly exothermic. wikipedia.org Flow reactors, with their small reaction volumes and superior heat transfer capabilities, allow for the safe handling of reactive intermediates and hazardous reagents. amt.ukmt.com
Process Optimization: Key reaction parameters such as temperature, pressure, and reaction time can be precisely controlled in a flow system, enabling rapid optimization of reaction conditions to maximize yield and minimize byproducts. mt.com
Automated Synthesis: Coupling flow reactors with automated systems and real-time analytics (Process Analytical Technology, PAT) can enable high-throughput screening of reaction conditions and the automated synthesis of a library of derivatives. vapourtec.comresearchgate.net This would significantly accelerate the discovery of new compounds with desired properties.
Computational Design of Derivatives with Predetermined Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. nih.gov Applying these methods to this compound and its potential derivatives could guide experimental work and accelerate the discovery process.
Areas for Computational Investigation:
Reaction Mechanism Studies: Quantum mechanical calculations can be used to elucidate the mechanisms of potential reactions, such as the SN1/SN2/SN2' manifold. acs.org This can help in predicting the stereochemical and regiochemical outcomes of reactions.
Substituent Effects: Computational models can predict how modifications to the carboethoxy group or the phenyl ring will affect the reactivity of the allylic chloride. acs.org This would allow for the in silico design of derivatives with tailored reactivity. For example, the electronic properties of substituents on the aromatic ring could be tuned to favor a specific reaction pathway.
Transition State Analysis: Calculating the energies of transition states can provide insights into reaction barriers and help in the rational design of catalysts that can lower these barriers. acs.orgresearchgate.net
Unexplored Applications in Advanced Chemical Technologies
The unique structure of this compound makes it a candidate for a variety of advanced applications.
Potential Application Areas:
Polymer and Materials Science: Styrenic monomers are fundamental building blocks for a vast range of polymers. nih.govcam.ac.uk The title compound could be explored as a functional monomer. The reactive allylic chloride handle could be used for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. Such materials could find applications in areas like coatings, adhesives, or advanced composites. researchgate.netmdpi.com
Pharmaceutical and Agrochemical Synthesis: Allylic compounds are valuable intermediates in the synthesis of biologically active molecules. acs.orgwikipedia.org The title compound could serve as a scaffold for the synthesis of novel pharmaceutical or agrochemical candidates. The carboethoxyphenyl moiety provides a site for further functionalization, potentially leading to compounds with interesting biological profiles.
Molecular Probes and Sensors: The reactivity of the allylic chloride could be harnessed to develop molecular probes that can react with specific biological targets. The styrene backbone could be modified to include fluorophores or other reporter groups, enabling the development of sensors for various analytes.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(2-Carboethoxyphenyl)-2-chloro-1-propene be optimized for laboratory-scale production?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Wittig-like reactions. A common approach involves reacting 2-carboethoxybenzyl chloride with allyl chloride in the presence of a mild base (e.g., K₂CO₃) in dichloromethane at room temperature . Purification via fractional distillation or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity. Key parameters include maintaining anhydrous conditions and stoichiometric control to minimize by-products like 3-(2-carboethoxyphenyl)-1-propene (from dehydrohalogenation) .
Q. What are the dominant reaction pathways for this compound under basic conditions?
- Methodological Answer : The chloro group undergoes nucleophilic substitution with hydroxide or amines, while the double bond participates in electrophilic additions (e.g., bromination). For substitution, use NaOH in ethanol (50°C, 6 hours) to yield 3-(2-carboethoxyphenyl)-2-hydroxy-1-propene. For bromination, employ Br₂ in CCl₄ at 0°C to form 2,3-dibromo derivatives. Monitor reactions via TLC (silica gel, hexane:ethyl acetate 4:1) to track progress .
Q. How does the ethyl ester group influence the compound’s reactivity compared to non-ester analogs?
- Methodological Answer : The carboethoxy group enhances electron-withdrawing effects, polarizing the C-Cl bond and accelerating substitution reactions. Compare reactivity with analogs like 3-(2-methylphenyl)-2-chloro-1-propene: kinetic studies (e.g., using UV-Vis spectroscopy) show a 30% faster substitution rate in the ester-containing compound due to resonance stabilization of transition states .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved in large-scale syntheses?
- Methodological Answer : Discrepancies often arise from inconsistent temperature control or catalyst loading. Design a Design of Experiments (DoE) approach to test variables:
- Catalysts : Compare AlCl₃ vs. FeCl₃ (5 mol%) in Friedel-Crafts alkylation.
- Solvents : Assess dichloromethane vs. THF for polarity effects.
- Reaction Time : Optimize via GC-MS sampling at 2-hour intervals.
Statistical analysis (ANOVA) can identify critical factors, as demonstrated in scaled-up protocols for similar chlorinated alkenes .
Q. What retrosynthetic strategies are viable for designing derivatives of this compound?
- Methodological Answer : Use AI-driven tools (e.g., Reaxys or Pistachio databases) to propose one-step routes. For example:
- Target Derivative : 3-(2-Carboethoxyphenyl)-2-azido-1-propene.
- Retrosynthetic Step : Replace Cl with NaN₃ via SN2 (DMF, 80°C, 12 hours). Validate feasibility with DFT calculations (B3LYP/6-31G*) to assess activation energy barriers (~45 kcal/mol for azide substitution) .
Q. How can the compound’s potential in drug discovery be evaluated?
- Methodological Answer : Screen for bioactivity using:
- Molecular Docking : Target enzymes like cyclooxygenase-2 (PDB ID: 5KIR) to predict binding affinity.
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli).
- Metabolic Stability : Use hepatic microsomes (human/rat) to assess CYP450-mediated degradation. Preliminary data for analogs show moderate COX-2 inhibition (IC₅₀: 12 µM) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
